

The history and discovery of carglumic acid for hyperammonemia

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Compound of Interest

Compound Name: Carglumic Acid

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An In-depth Technical Guide on the History and Discovery of **Carglumic Acid** for Hyperammonemia

Executive Summary

Hyperammonemia, a life-threatening metabolic condition characterized by elevated ammonia levels in the blood, poses a significant risk for severe neurological damage and death, particularly in neonates and young children.[1] This guide provides a comprehensive overview of the history, discovery, and mechanism of action of **carglumic acid**, a pivotal therapeutic agent in the management of hyperammonemia. **Carglumic acid**, a synthetic structural analog of N-acetylglutamate (NAG), has emerged as a cornerstone treatment for primary N-acetylglutamate synthase (NAGS) deficiency and as an essential adjunctive therapy for acute hyperammonemia in certain organic acidemias.[2][3] We will delve into the preclinical and clinical research that paved the way for its approval, presenting key quantitative data in structured tables, detailing experimental protocols, and illustrating critical pathways and workflows through diagrams generated using the DOT language. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important orphan drug.

Introduction: The Challenge of Hyperammonemia and the Urea Cycle

Ammonia is a neurotoxic compound primarily generated from the catabolism of amino acids. The urea cycle, a series of five enzymatic reactions occurring predominantly in the liver mitochondria and cytosol, is the primary metabolic pathway for converting excess ammonia into urea, which is then safely excreted by the kidneys.

The first and rate-limiting step of the urea cycle is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 requires an essential allosteric activator, N-acetylglutamate (NAG), for its function. NAG itself is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).

Genetic defects in any of the urea cycle enzymes or transporters, or conditions that lead to a deficiency of NAG, result in the accumulation of ammonia in the blood, a condition known as hyperammonemia. Inborn errors of metabolism such as NAGS deficiency (a primary cause) or certain organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA) (secondary causes) can disrupt this delicate process. In PA and MMA, the accumulation of metabolites like propionyl-CoA inhibits NAGS, leading to a secondary NAG deficiency.

The Discovery and Development of Carglumic Acid

Carglumic acid (N-carbamyl-L-glutamate) is a synthetic structural analog of NAG. Its development as a therapeutic agent was a direct result of understanding the critical role of NAG in ureagenesis. The core concept was to create a stable molecule that could mimic NAG's activating effect on CPS1, thereby bypassing a deficient NAGS enzyme or overcoming its inhibition.

The journey from concept to an approved drug was driven by the need for effective treatments for rare, life-threatening metabolic disorders. Given the rarity of NAGS deficiency, conducting large-scale clinical trials was challenging. Consequently, the initial approval relied heavily on data from retrospective case series and compassionate use programs, which demonstrated its profound efficacy in rapidly reducing plasma ammonia levels.

Key Historical Milestones:

- 2003: **Carglumic acid** (Carbaglu®) is first approved by the European Commission for the treatment of NAGS deficiency.

- March 18, 2010: The U.S. Food and Drug Administration (FDA) approves Carbaglu® for both acute and chronic hyperammonemia due to NAGS deficiency.
- January 26, 2021: The FDA expands the approval of Carbaglu® as an adjunctive therapy for acute hyperammonemia in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA).

Mechanism of Action

Carglumic acid's mechanism is direct and targeted. As a structural analog of N-acetylglutamate, it binds to the allosteric site on the CPS1 enzyme, inducing a conformational change that activates it. This activation restores the first step of the urea cycle, enabling the conversion of ammonia and bicarbonate into carbamoyl phosphate. By effectively replacing the function of the missing or deficient natural activator (NAG), **carglumic acid** jump-starts the entire urea cycle, facilitating the detoxification of ammonia into urea.

Clinical Efficacy in N-acetylglutamate Synthase (NAGS) Deficiency

The approval of **carglumic acid** for NAGS deficiency was primarily based on a retrospective review of 23 patients who had received the drug. This study demonstrated rapid and sustained control of plasma ammonia levels.

Quantitative Data Summary: Retrospective Study in NAGS Deficiency

Parameter	Value	Source
Number of Patients	23	
Median Treatment Duration	7.9 years (range: 0.6 to 20.8 years)	
Mean Baseline Plasma Ammonia	271 $\mu\text{mol/L}$	
Time to Normal Plasma Ammonia	Within 3 days	
Mean Long-Term Plasma Ammonia	23 $\mu\text{mol/L}$ (after mean duration of 8 years)	

Experimental Protocol: Retrospective Analysis for NAGS Deficiency

- Study Design: A retrospective, multicenter, open-label review of the clinical course of patients with confirmed NAGS deficiency treated with **carglumic acid**.
- Patient Population: 23 patients with a confirmed diagnosis of NAGS deficiency (enzymatic or genetic analysis), including neonates, pediatric, and adult patients.
- Treatment Regimen:
 - Acute Hyperammonemia: Initial total daily dose of 100 to 250 mg/kg, administered orally in 2 to 4 divided doses. Concomitant ammonia-lowering therapies (e.g., hemodialysis, ammonia scavengers) were recommended during acute episodes.
 - Maintenance Therapy: Doses were adjusted to maintain normal plasma ammonia levels, typically ranging from 10 to 100 mg/kg/day.
- Primary Objectives: To evaluate the short-term (first 7 days) and long-term clinical and biological response to **carglumic acid**.
- Primary Biomarkers:

- Short-term: Plasma ammonia levels.
- Long-term: Plasma ammonia, glutamine, and citrulline levels.
- Method of Administration: Tablets were dispersed in water and administered orally or via a nasogastric tube.

Clinical Efficacy in Organic Acidemias (PA and MMA)

The efficacy of **carglumic acid** in treating acute hyperammonemia secondary to PA and MMA was established in a randomized, double-blind, placebo-controlled, multicenter clinical trial. This study provided robust evidence of its benefit in this patient population.

Quantitative Data Summary: Randomized Controlled Trial in PA and MMA

Parameter	Carglumic Acid Group	Placebo Group	Source
Number of Hyperammonemic Episodes	42	48	
Number of Patients	24 (15 PA, 9 MMA)		
Median Time to Primary Endpoint*	1.5 days	2.0 days	
Reduction in ER Admissions (Long-term study)	51% reduction vs. standard therapy (p=0.0095)	-	
Median Peak Ammonia (Before Treatment)	250 µmol/L	-	
Median Peak Ammonia (After Treatment)	103 µmol/L	-	

*Primary Endpoint: Time from the first dose to the earlier of plasma ammonia level ≤ 50 $\mu\text{mol/L}$ or hospital discharge.

Experimental Protocol: Randomized Controlled Trial for PA and MMA

- Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial comparing **carglumic acid** to placebo as adjunctive therapy to standard of care.
- Patient Population: 24 pediatric and adult patients with confirmed PA or MMA experiencing acute hyperammonemic episodes (defined as hospital admission with plasma ammonia ≥ 70 $\mu\text{mol/L}$).
- Treatment Regimen: Patients were randomized 1:1 to receive either **carglumic acid** or placebo for 7 days or until hospital discharge, whichever came first. All patients received standard of care treatment (e.g., protein restriction, intravenous hydration, glucose, L-carnitine).
 - Dosage: 150 mg/kg/day for patients ≤ 15 kg or 3.3 g/m²/day for patients >15 kg.
- Primary Endpoint: The time from the first dose of the study drug to the earlier of either normalization of plasma ammonia (≤ 50 $\mu\text{mol/L}$) or hospital discharge.
- Efficacy Evaluation: Based on the analysis of 90 hyperammonemic episodes that occurred in the 24 patients.

Synthesis of Carglumic Acid

The chemical synthesis of **carglumic acid** is crucial for its production as a pharmaceutical agent. While several methods exist, a common approach involves the reaction of L-glutamic acid with a cyanate source in an aqueous basic medium. The choice of base is critical to optimize yield and purity by minimizing the formation of by-products like L-pyroglutamic acid.

Experimental Protocol: Example Synthesis of Carglumic Acid

- Objective: To synthesize **carglumic acid** with high purity suitable for pharmaceutical use.

- Reagents:
 - L-glutamic acid
 - Sodium cyanate
 - Lithium hydroxide monohydrate
 - Water
 - Hydrochloric acid (30% aqueous solution)
- Methodology:
 - Dissolve lithium hydroxide monohydrate (1.13 moles) in water (1.0 L) in a suitable reactor.
 - Add sodium cyanate (1.13 moles) to the solution and stir until dissolved.
 - Add L-glutamic acid (1.13 moles) to the reaction mixture.
 - Stir the mixture at a constant temperature of 30°C for 24 hours.
 - After 24 hours, cool the mixture and slowly add 30% aqueous hydrochloric acid until the pH value is below 3, inducing the precipitation of the product.
 - Filter the resulting solid precipitate.
 - Wash the filtered solid with water (e.g., 3 x 30 mL).
 - Dry the purified solid under vacuum at 50°C for 24 hours to yield **carglumic acid**.
- Yield and Purity: This specific protocol reports a yield of 91.7% with an HPLC purity of 99.86%.

Conclusion

The development of **carglumic acid** represents a significant milestone in the management of rare metabolic disorders characterized by hyperammonemia. Its history is a testament to the power of targeted, mechanism-based drug design. By acting as a direct activator of CPS1,

carglumic acid provides a life-saving intervention for patients with NAGS deficiency and a critical adjunctive therapy for those with organic acidemias. The clinical data, though derived from studies with small patient populations, unequivocally demonstrate its ability to rapidly and effectively normalize plasma ammonia levels, preventing severe neurological sequelae and improving patient outcomes. This guide has provided a detailed technical overview of its discovery, mechanism, and the key experimental evidence supporting its clinical use, offering a valuable resource for the scientific and medical communities.

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Phone: (601) 213-4426
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